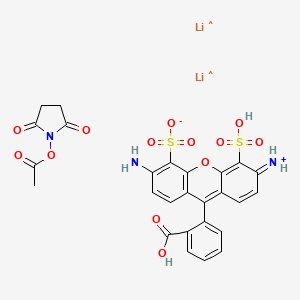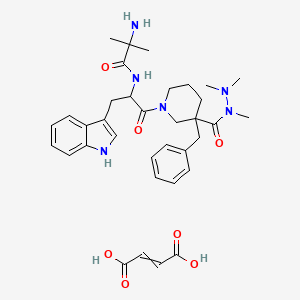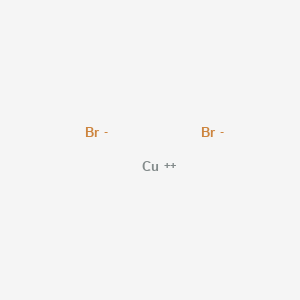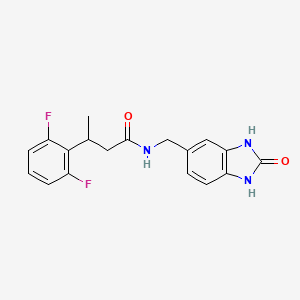![molecular formula C11H21NO5S B11930222 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid CAS No. 1220112-75-3](/img/structure/B11930222.png)
4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfanylpropanoylamino moiety and its subsequent attachment to the ethoxyethoxybutanoic acid backbone. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group is known to participate in redox reactions, which can influence various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(3-Carboxypropyl)-O’-[2-(3-Mercaptopropionylamino)ethyl]-polyethylene glycol: Shares a similar sulfanyl group and ethoxyethoxy backbone.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains similar functional groups and is used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential role in biological systems make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1220112-75-3 |
|---|---|
Molekularformel |
C11H21NO5S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
4-[2-[2-(3-sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid |
InChI |
InChI=1S/C11H21NO5S/c13-10(3-9-18)12-4-6-17-8-7-16-5-1-2-11(14)15/h18H,1-9H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
VPNKRBNOGPZJFN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)COCCOCCNC(=O)CCS |
Verwandte CAS-Nummern |
1220112-75-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)



